4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine
Brand Name: Vulcanchem
CAS No.: 1246815-17-7
VCID: VC0131157
InChI: InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3
SMILES: COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
Molecular Formula: C18H23N3O2
Molecular Weight: 313.401

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine

CAS No.: 1246815-17-7

Cat. No.: VC0131157

Molecular Formula: C18H23N3O2

Molecular Weight: 313.401

* For research use only. Not for human or veterinary use.

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine - 1246815-17-7

Specification

CAS No. 1246815-17-7
Molecular Formula C18H23N3O2
Molecular Weight 313.401
IUPAC Name 4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline
Standard InChI InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3
Standard InChI Key IFIVKZYOBGPWTH-UHFFFAOYSA-N
SMILES COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

Introduction

Chemical Identity and Structure

Basic Identification

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine is a nitrogen-containing organic compound with multiple aromatic rings and a piperazine linkage. The compound has been identified with the following characteristics:

IdentifierValue
CAS Number1246815-17-7
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight313.4 g/mol
PubChem CID56593707

The compound's core structure consists of a piperazine ring that connects a methoxymethoxy-substituted phenyl group with an aniline (aminobenzene) moiety . This structural arrangement contributes to its unique chemical properties and reactivity profile.

Nomenclature and Identifiers

The compound is known by several names and identifiers in scientific literature and chemical databases:

Identifier TypeValue
IUPAC Name4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline
InChIInChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3
InChIKeyIFIVKZYOBGPWTH-UHFFFAOYSA-N
SMILESCOCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

The compound has also been identified as "Posaconazole Methoxy Amino Impurity" in some databases, indicating its relationship to the antifungal medication posaconazole .

Physical and Chemical Properties

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine:

PropertyValueReference
Physical StateDark Grey Solid (deuterated form)
XLogP3-AA2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Exact Mass313.17902698 Da
SolubilityChloroform, Dichloromethane (deuterated form)

The compound's moderate lipophilicity (XLogP3-AA = 2.9) suggests a balance between hydrophilic and hydrophobic properties, which may contribute to its utility in pharmaceutical applications . The presence of one hydrogen bond donor (primary amine group) and five hydrogen bond acceptors indicates potential for forming multiple intermolecular interactions in biological systems, while the five rotatable bonds provide conformational flexibility.

Structural Variants and Related Compounds

A deuterated form of this compound, 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 (CAS: 1246816-20-5), has been synthesized for specialized research applications . This variant has the following characteristics:

PropertyValueReference
Molecular FormulaC₁₈H₁₉D₄N₃O₂
Molecular Weight317.42 g/mol
SMILES[2H]c1c([2H])c(N2CCN(CC2)c3ccc(OCOC)cc3)c([2H])c([2H])c1N

The deuterated form differs from the parent compound by having four hydrogen atoms replaced with deuterium atoms, typically on the aminobenzene ring. This isotopic labeling makes it valuable for analytical chemistry applications, particularly in mass spectrometry and metabolic studies.

Synthesis and Preparation

Synthetic Challenges

The synthesis of this compound presents several challenges that must be addressed to achieve high-quality product:

  • Regioselective substitution to ensure correct positioning of functional groups

  • Control of reaction conditions to minimize side reactions and impurities

  • Efficient purification methods to isolate the target compound from reaction mixtures

  • For the deuterated variant, ensuring high isotopic purity at the desired positions

These challenges contribute to the relatively high cost and limited availability of the compound, particularly its deuterated form.

Research Applications and Uses

Pharmaceutical Applications

The primary significance of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine lies in its role as an intermediate in the synthesis of posaconazole, a triazole antifungal medication . Its designation as "Posaconazole Methoxy Amino Impurity" suggests it is also monitored as a potential process-related impurity in posaconazole production .

Analytical Chemistry Applications

The deuterated form of this compound serves as a valuable tool in analytical chemistry, particularly in:

  • Mass spectrometry-based analyses where isotopically labeled internal standards enhance quantification accuracy

  • Metabolic pathway studies where deuterium labeling allows researchers to track compound transformations

  • Pharmacokinetic research requiring distinction between the compound and its metabolites

  • Quality control processes for pharmaceutical manufacturing

The strategic placement of deuterium atoms in the molecule enables these applications by creating a mass difference that can be detected by analytical instruments while maintaining chemical behavior similar to the non-deuterated form.

SupplierFormCatalog InformationReference
ChemScene, LLCDeuterated (d4)CS-0202813
BOC SciencesDeuterated (d4)Listed in catalog
LGC Standards / Toronto Research ChemicalsDeuterated (d4)TRC-M264342
Advanced Technology & Industrial Co., Ltd.Deuterated (d4)Listed in catalog
Aladdin ScientificDeuterated (d4)M357060
EOS Med ChemNon-deuteratedListed as available

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator